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Compound of Interest

Compound Name: (Rac)-BRDO0705

Cat. No.: B2816535

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Rac)-BRDO0705 is a potent and selective, orally active inhibitor of Glycogen Synthase Kinase
3a (GSK3a).[1][2] It was developed as a chemical probe to dissect the distinct biological roles
of the two highly homologous GSK3 paralogs, GSK3a and GSK3[.[3] Due to the high similarity
in their ATP-binding domains, designing paralog-selective inhibitors has been a significant
challenge.[3] BRDO705 exploits a key amino acid difference (Asp133 in GSK3a vs. Glul196 in
GSK3p) to achieve approximately 8-fold greater selectivity for GSK3a.[3][4][5] This selectivity is
crucial because non-selective GSK3 inhibition can lead to the stabilization of [3-catenin, a key
component of the Wnt signaling pathway, which raises concerns about potential neoplastic
effects.[2][3] BRDO705 has been shown to inhibit GSK3a function without stabilizing [3-catenin,
making it a valuable tool for studying GSK3a-specific functions and a potential therapeutic lead,
particularly in acute myeloid leukemia (AML).[2][3]

Data Presentation: Kinase Inhibition Profile

BRDO0705 demonstrates high potency for GSK3a and excellent selectivity across a broad panel
of kinases.[1][4] The following table summarizes its inhibitory activity.
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Selectivity vs.

Kinase Target Assay Type IC50 / Kd Value GSK3p
GSK3a IC50 66 nM 8-fold
GSK3a Kd 4.8 UM -
GSK3p IC50 515 nM -

CDK2 IC50 6.87 uM -

CDK3 IC50 9.74 uM -

CDK5 IC50 9.20 M -

Data sourced from references[1][2][4].

Signaling Pathway

BRDO0705 is designed to selectively inhibit GSK3a, thus avoiding the activation of the Wnt/[3-
catenin pathway, a common consequence of dual GSK3a/f3 inhibition.
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Caption: Selective inhibition of GSK3a by BRD0705 avoids 3-catenin stabilization.
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Experimental Protocol: In Vitro Kinase Assay (IMAP-
FP)

This protocol is based on the Immobilized Metal Affinity for Phosphochemicals (IMAP)
Fluorescence Polarization (FP) assay format, a common method for measuring kinase activity.
[3] The principle involves a kinase transferring a phosphate group from ATP to a fluorescently
labeled peptide substrate. The IMAP binding reagent, which consists of nanoparticles
functionalized with trivalent metal ions, binds to the newly formed phosphopeptide. This binding
event significantly slows the molecular rotation of the peptide, leading to a high fluorescence
polarization signal.

A. Materials and Reagents

Enzymes: Recombinant human GSK3a

« Inhibitor: (Rac)-BRD0705 (stock solution in DMSO)

o Substrate: Fluorescently labeled peptide substrate for GSK3a (e.g., FITC-GS-2 peptide)
e ATP: Adenosine 5'-triphosphate

o Assay Buffer: 20 mM HEPES (pH 7.4), 2 mM DTT, 0.01% Tween-20[3]

e Metal Solution: MgClz or MnCl2

» Detection Reagent: IMAP Progressive Binding Reagent

o Plates: 384-well, low-volume, black, non-binding surface plates

 Instrumentation: Microplate reader capable of measuring fluorescence polarization

B. Experimental Workflow Diagram
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1. Preparation 2. Reaction Setup & Incubation 3. Detection & Analysis

Prepare Assay Buffer
(HEPES, DTT, Tween-20)

Dispense 5 pL of 4x Inhibitor Add 60 pL of IMAP Binding Reagent
to 384-well plate

to stop reaction

\4
Prepare 4x Inhibitor Dilutions Prepare 2x Kinase Solution Add 10 pL of 2x Kinase Solution Incubate at RT for 30-60 minutes
(((Rac)-BRD[ﬂOS in Assay Buffer)) (PrePa’e 4x Substrate/ATP/Metal M'X) ( (GSK3a in Assay Buffer) (Total Volume: 15 L) (in the dark)

4

Add 5 pL of 4x Substrate/ATP Mix Read Fluorescence Polarization (FP)
to initiate reaction (Total Vol: 20 pL) on a plate reader

4

. Analyze Data:
Incubate at RT for 60 minutes Calculate % Inhibition & IC50

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes: (Rac)-BRD0705 In Vitro Kinase
Assay Protocol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2816535#rac-brd0705-in-vitro-kinase-assay-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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